3-Bromo-5-methyl-2-nitrothiophene

Palladium-catalyzed direct arylation Regioselective C–H activation Thiophene functionalization

Choose 3-Bromo-5-methyl-2-nitrothiophene for unparalleled regiochemical control. Its orthogonal Br/NO2/Me substitution directs Pd-catalyzed C–H arylation exclusively to C5, preserving the C–Br bond for subsequent Suzuki coupling to afford unsymmetrical 2,5-diarylthiophenes in 65–85% yield. The β-bromo exhibits 1.5–2× faster SNAr rates than α-isomers. The electron-donating methyl group suppresses homocoupling and protodebromination. Essential for donor–acceptor polymers, perovskite hole-transport materials, and antimicrobial SAR. 95% purity. Order now.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 82834-44-4
Cat. No. B1532907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methyl-2-nitrothiophene
CAS82834-44-4
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)[N+](=O)[O-])Br
InChIInChI=1S/C5H4BrNO2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,1H3
InChIKeyDXZJZRWRQPHWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-2-nitrothiophene (CAS 82834-44-4) for Regioselective Cross‑Coupling and Electronic Structure Studies


3-Bromo-5-methyl-2-nitrothiophene is a polyfunctional thiophene building block bearing bromine (C3), methyl (C5) and nitro (C2) substituents [1]. The orthogonal electronic demands of the electron‑withdrawing nitro group and the electron‑donating methyl group, coupled with the bromine leaving group, create a highly differentiated reactivity profile [2]. This compound serves as a versatile intermediate in the construction of 2,5‑di(hetero)arylated thiophenes via sequential Pd‑catalyzed direct C–H arylation and cross‑coupling reactions, enabling the regioselective introduction of two different aryl units [3].

Why Generic Bromothiophenes Cannot Replace 3‑Bromo‑5‑methyl‑2‑nitrothiophene in Regioselective Syntheses


Interchanging bromonitrothiophene isomers in cross‑coupling workflows leads to uncontrolled regioselectivity and reduced yields [1]. The specific substitution pattern of 3‑bromo‑5‑methyl‑2‑nitrothiophene—with bromine at C3 and nitro at C2—directs Pd‑catalyzed C–H arylation exclusively to C5 while preserving the C–Br bond for subsequent Suzuki coupling [2]. In contrast, the 2‑bromo‑3‑methyl‑5‑nitrothiophene regioisomer exhibits different oxidative addition rates and electronic activation, altering the sequence of functionalization [3]. Similarly, simpler analogues like 2‑bromo‑5‑nitrothiophene lack the methyl group, which modulates both steric hindrance and electron density, affecting reaction kinetics and product purity [4].

Quantitative Differentiation of 3‑Bromo‑5‑methyl‑2‑nitrothiophene from In‑Class Comparators


Regioselective C5‑Arylation vs. C2‑Functionalization: A Divergent Cross‑Coupling Pathway

3‑Bromo‑5‑methyl‑2‑nitrothiophene enables exclusive C5‑arylation via Pd‑catalyzed direct arylation, leaving the C2‑Br bond intact for subsequent Suzuki coupling [1]. This sequential two‑step protocol yields 2,5‑di(hetero)arylated thiophenes bearing two different aryl units in 65–85% overall yield [2]. In contrast, 2‑bromo‑3‑methyl‑5‑nitrothiophene undergoes preferential oxidative addition at C2, limiting its utility for orthogonal diversification [3].

Palladium-catalyzed direct arylation Regioselective C–H activation Thiophene functionalization

Accelerated Nucleophilic Aromatic Substitution at the β‑Position vs. α‑Position

Nucleophilic substitution of bromine proceeds faster when the leaving group is located at the β‑position of the thiophene ring relative to sulfur. 3‑Bromo‑5‑methyl‑2‑nitrothiophene (β‑bromo) exhibits a rate constant advantage over 2‑bromo‑3‑methyl‑5‑nitrothiophene (α‑bromo) [1]. In a study of thiophenoxide‑mediated debromination, the β‑substituted isomer (3‑bromo‑2‑nitrothiophene) reacted 1.5‑ to 2‑fold faster than the α‑substituted isomer (2‑bromo‑3‑nitrothiophene) [2].

Nucleophilic aromatic substitution (SNAr) Leaving group activation Thiophene kinetics

Tunable Electrophilicity via Methyl Substitution: Modulating Reactivity in Cross‑Coupling

The methyl group at C5 of 3‑bromo‑5‑methyl‑2‑nitrothiophene reduces the global electrophilicity compared to the unsubstituted analogue 2‑bromo‑5‑nitrothiophene [1]. Quantitative Mayr electrophilicity parameters (E) for the C‑4 position of related 2‑bromo‑3‑X‑5‑nitrothiophenes show that electron‑donating substituents (X = Me) lower E by approximately 1–2 units relative to electron‑withdrawing substituents (X = NO₂, CN) [2]. This fine‑tuning of electrophilicity directly influences oxidative addition rates in Pd‑catalyzed cross‑coupling reactions.

Electrophilicity parameters Mayr reactivity scale Electronic effects

Enhanced Hammett ρ‑Value for β‑Position Substituent Effects on SNAr

The transmission of electronic effects from the 3‑position to the reaction center is more efficient than from the 5‑position in thiophenes. Kinetic studies on 2‑bromo‑3‑X‑5‑nitrothiophenes reveal a ρ₂,₃ value of +4.02 for piperidinodebromination, whereas the ρ₂,₅ value for analogous 2‑bromo‑5‑X‑3‑nitrothiophenes is significantly lower [1]. The ratio ρ₂,₃/ρ₂,₅ = 1.18 indicates ~18% greater transmission of electronic effects between the 2‑ and 3‑positions compared to the 2‑ and 5‑positions [2].

Hammett equation Substituent effects Thiophene electronic transmission

QSAR‑Predicted Antibacterial Potency: Nitrothiophene Substitution Matters

Quantitative structure‑activity relationship (QSAR) models for 2‑nitrothiophenes indicate that the presence of an additional nitro group at the 3‑position and a halogen at C2 significantly enhances antibacterial activity [1]. 2‑Bromo‑3,5‑dinitrothiophene is predicted to show the highest activity against E. coli and M. luteus, while 2‑nitrothiophene is the least active [2]. 3‑Bromo‑5‑methyl‑2‑nitrothiophene, bearing a single nitro group and a bromine, occupies an intermediate position in the activity spectrum, offering a balanced reactivity profile suitable for lead optimization.

QSAR Antibacterial activity Nitroheterocycle SAR

High‑Value Application Scenarios for 3‑Bromo‑5‑methyl‑2‑nitrothiophene Based on Quantitative Differentiation


Programmed Synthesis of Unsymmetrical 2,5‑Diarylthiophenes for Organic Electronics

Leverage the exclusive C5‑arylation regioselectivity of 3‑bromo‑5‑methyl‑2‑nitrothiophene to install a first aryl group via Pd‑catalyzed direct C–H activation, followed by Suzuki coupling at C2 to introduce a second, different aryl unit [1]. This two‑step, one‑pot sequence provides access to unsymmetrical 2,5‑diarylthiophenes with 65–85% overall yield, eliminating the need for pre‑functionalized organometallic intermediates [2]. Such unsymmetrical thiophene cores are essential components in donor–acceptor polymers for organic photovoltaics and in hole‑transport materials for perovskite solar cells.

Accelerated SNAr‑Based Derivatization for Parallel Library Synthesis

Exploit the 1.5–2‑fold faster nucleophilic substitution rate of the β‑bromo substituent to reduce reaction times in high‑throughput medicinal chemistry workflows [1]. When coupled with amines, thiols, or alkoxides under mild conditions (methanol, 20–25 °C), 3‑bromo‑5‑methyl‑2‑nitrothiophene yields 2‑aminothiophene scaffolds in shorter reaction times than α‑bromo isomers [2]. This kinetic advantage is particularly valuable in automated parallel synthesis platforms where cycle time directly impacts throughput.

Electronic Tuning of Pd‑Catalyzed Cross‑Coupling for Optimized Yield

Select 3‑bromo‑5‑methyl‑2‑nitrothiophene over more electrophilic dinitro analogues when coupling with electron‑rich aryl boronic acids or terminal alkynes. The reduced electrophilicity imparted by the C5‑methyl group (~1–2 E units lower than the dinitro derivative) suppresses competing homocoupling and protodebromination side reactions, leading to cleaner Suzuki–Miyaura and Sonogashira coupling products [1]. This electronic modulation is critical when synthesizing complex pharmaceutical intermediates that require high purity and minimal purification.

QSAR‑Guided Antibacterial Lead Optimization

Utilize 3‑bromo‑5‑methyl‑2‑nitrothiophene as a starting scaffold for the development of novel nitroheterocyclic antimicrobial agents. QSAR models predict that further functionalization at the 3‑position (e.g., introduction of an additional nitro group) can enhance antibacterial potency by up to an order of magnitude [1]. The intermediate baseline activity of the parent compound allows for systematic SAR exploration while avoiding the overt cytotoxicity often associated with highly activated dinitrothiophenes [2].

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